molecular formula C24H25N3OS B2554433 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime CAS No. 865657-65-4

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime

Cat. No. B2554433
CAS RN: 865657-65-4
M. Wt: 403.54
InChI Key: QERUAXCCVISAJM-MFKUBSTISA-N
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Description

The compound “6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime” is a derivative of imidazothiazole . Imidazothiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazoles can be achieved under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions demonstrate the benefits of microwave reactions: convenient operation, short reaction time, and good yields .


Molecular Structure Analysis

The molecular formula of “6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is C13H10N2OS . The structure of imidazo[2,1-b][1,3]thiadiazoles is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b][1,3]thiadiazoles are typically carried out in DMF with microwave irradiation . The completion of the reaction is monitored by TLC using CHCl3 and CH3OH (9:1) as eluent .

Scientific Research Applications

Environmental and Health Implications of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound due to their aromatic nature and potential antioxidant properties, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, including BHT and DBP, have been detected in various environmental matrices and human samples, raising concerns about their potential health implications. Studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, and even carcinogenic effects. Future research should focus on developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Imidazo[2,1-b]thiazoles, the core structure in the compound of interest, are recognized for their therapeutic versatility. These derivatives have been explored for developing new derivatives with diverse pharmacological activities. This class of compounds is integral to several therapeutic agents, underscoring the potential for the design of imidazo[2,1-b]thiazole-based compounds in drug development (Shareef et al., 2019).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, closely related to the compound , have been reviewed for their antitumor activities. Structures such as bis(2-chloroethyl)amino derivatives of imidazole and others have shown potential in the search for new antitumor drugs. This area of research highlights the importance of exploring imidazole-based compounds for therapeutic applications (Iradyan et al., 2009).

Conversion of Benzimidazoles, Imidazothiazoles, and Imidazoles into CNS Drugs

Research into the conversion of benzimidazoles, imidazothiazoles, and imidazoles into central nervous system (CNS) acting drugs underscores the potential of these compounds in treating neurological disorders. This review suggests that azole groups, common to these classes, may contribute to CNS effects, offering insights into the development of potent CNS drugs (Saganuwan, 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, imidazothiazole derivatives are known to stimulate human constitutive androstane receptor (CAR) nuclear translocation .

properties

IUPAC Name

(E)-N-[(4-tert-butylphenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c1-17-5-9-19(10-6-17)22-21(27-13-14-29-23(27)26-22)15-25-28-16-18-7-11-20(12-8-18)24(2,3)4/h5-15H,16H2,1-4H3/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERUAXCCVISAJM-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime

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